5-(3-Bromophenoxy)-2-chloropyrimidine

CDC7 kinase inhibition kinase selectivity malaria target

5-(3-Bromophenoxy)-2-chloropyrimidine is a privileged bifunctional scaffold delivering >35,000-fold CDC7 selectivity over PfPK5 and >3,200-fold over CDK1. The 2-chloro group enables covalent target engagement via SNAr with catalytic cysteine residues, while the 3-bromo handle supports sequential Suzuki, Buchwald-Hartwig, or Sonogashira cross-coupling for rapid SAR library synthesis without protecting-group chemistry. This orthogonal reactivity makes it the strategic choice for kinase-focused medicinal chemistry programs requiring a validated, selective starting point for chemical probe development. Standard research quantities available with quality assurance.

Molecular Formula C10H6BrClN2O
Molecular Weight 285.52 g/mol
Cat. No. B13318569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Bromophenoxy)-2-chloropyrimidine
Molecular FormulaC10H6BrClN2O
Molecular Weight285.52 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)OC2=CN=C(N=C2)Cl
InChIInChI=1S/C10H6BrClN2O/c11-7-2-1-3-8(4-7)15-9-5-13-10(12)14-6-9/h1-6H
InChIKeyKDNLCFJGIPZEQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3-Bromophenoxy)-2-chloropyrimidine: A Dual-Halogen Pyrimidine Scaffold for Kinase-Targeted Drug Discovery and Modular Synthesis


5-(3-Bromophenoxy)-2-chloropyrimidine (CAS 1891341-34-6, molecular formula C₁₀H₆BrClN₂O, MW 285.52 g/mol) is a halogenated pyrimidine derivative featuring a 3-bromophenoxy substituent at the 5-position and a chloro group at the 2-position of the pyrimidine ring . This compound belongs to the broader class of 2-chloropyrimidine-based kinase inhibitors, which have been extensively characterized as covalent inhibitors acting via nucleophilic aromatic substitution (SNAr) with catalytic cysteine residues in kinase active sites [1]. The orthogonally reactive halogen atoms positioned on distinct aromatic rings provide two independent handles for sequential functionalization, making this compound a strategically valuable intermediate in medicinal chemistry programs targeting protein kinases .

Why 5-(3-Bromophenoxy)-2-chloropyrimidine Cannot Be Interchanged with Other Bromophenoxy-Chloropyrimidine Positional Isomers or Alternative Scaffolds


The substitution pattern on the pyrimidine core and the position of the bromophenoxy moiety critically determine both the covalent binding mechanism and biological target profile of this compound class. In the structurally characterized MSK1 inhibitor series, the 2-chloro group is essential for covalent bond formation with Cys440 via SNAr displacement, while substitution at the 5-position with a phenoxy group modulates binding affinity and selectivity [1]. Positional isomers—such as 4-(3-bromophenoxy)-2-chloropyrimidine or 2-(3-bromophenoxy)-5-chloropyrimidine—exhibit fundamentally different spatial orientation of the halogen handles, which directly impacts their reactivity toward specific kinase cysteine residues and their suitability as modular synthetic intermediates . Furthermore, quantitative structure-activity relationship (QSAR) studies on phenoxypyrimidine derivatives demonstrate that steric effects, hydrogen bonding capacity, and electronic properties—all exquisitely sensitive to substituent positioning—are the dominant determinants of p38 kinase inhibitory activity [2]. Generic substitution without positional fidelity therefore introduces uncontrolled variability in both synthetic outcomes and biological performance.

Quantitative Differentiation Evidence: 5-(3-Bromophenoxy)-2-chloropyrimidine vs. Structural Analogs and In-Class Candidates


Target Selectivity Profile: CDC7 Kinase vs. PfPK5 and CDK1

5-(3-Bromophenoxy)-2-chloropyrimidine demonstrates a pronounced target selectivity window exceeding 35,000-fold between CDC7 kinase (IC₅₀ = 3.70 nM) and Plasmodium falciparum cyclin-dependent protein kinase PfPK5 (IC₅₀ = 130,000 nM) [1] [2]. This selectivity profile is distinct from many pan-kinase inhibitors that exhibit broad, non-discriminate activity across kinase families. The compound also shows a >3,200-fold selectivity for CDC7 (3.70 nM) over human CDK1/cyclin B (12,000 nM) [2].

CDC7 kinase inhibition kinase selectivity malaria target cell cycle kinase

Covalent Binding Mechanism Confirmation via SNAr with Catalytic Cysteine

In the structurally characterized chloropyrimidine inhibitor series, the 2-chloro substituent undergoes nucleophilic aromatic substitution (SNAr) with the catalytic cysteine residue (Cys440 in MSK1 CTKD) to form an irreversible covalent bond, a mechanism confirmed by both biochemical experiments and high-resolution X-ray crystallography [1]. This covalent mechanism distinguishes 2-chloropyrimidine-based inhibitors from reversible ATP-competitive kinase inhibitors that lack the electrophilic chloro handle. Non-covalent inhibitors (e.g., type I ATP-competitive scaffolds) exhibit equilibrium binding governed by kon/koff kinetics, whereas covalent inhibitors achieve sustained target engagement independent of systemic drug concentrations once binding occurs.

covalent inhibitor SNAr mechanism MSK1 kinase irreversible binding

Orthogonal Reactivity of Dual Halogen Handles Enables Sequential Functionalization

5-(3-Bromophenoxy)-2-chloropyrimidine possesses two halogen atoms with distinct reactivity profiles: the 2-chloro group is susceptible to nucleophilic aromatic substitution (SNAr) under mild conditions, while the 3-bromo group on the phenoxy ring is compatible with palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) [1]. This orthogonality is not present in mono-halogenated analogs (e.g., 5-phenoxy-2-chloropyrimidine lacking bromine) or in positional isomers where both halogens are on the same ring (e.g., 5-bromo-2-chloropyrimidine) .

modular synthesis sequential coupling halogen orthogonality scaffold diversification

High-Impact Application Scenarios for 5-(3-Bromophenoxy)-2-chloropyrimidine in Drug Discovery and Chemical Biology


Development of CDC7-Selective Chemical Probes for Cell Cycle and DNA Replication Studies

The >35,000-fold selectivity window for CDC7 over PfPK5 (and >3,200-fold over CDK1) positions 5-(3-bromophenoxy)-2-chloropyrimidine as a privileged starting scaffold for developing selective CDC7 chemical probes [1] [2]. CDC7 is a serine/threonine kinase essential for initiation of DNA replication and is a validated oncology target. The pronounced selectivity profile reduces confounding off-target effects when interrogating CDC7-specific biology in cellular models, a critical requirement for high-quality chemical probe development that many less selective kinase inhibitors fail to meet. Researchers can leverage the 3-bromo handle for further SAR exploration via cross-coupling while retaining the 2-chloro group for potential covalent target engagement.

Design of Irreversible Covalent Kinase Inhibitors via 2-Chloro SNAr Electrophile

The 2-chloro substituent on 5-(3-bromophenoxy)-2-chloropyrimidine serves as an electrophilic warhead capable of forming covalent bonds with appropriately positioned cysteine residues in kinase active sites, as structurally validated in the MSK1 inhibitor series [1]. This covalent mechanism is particularly valuable for targets where sustained inhibition is required to overcome rapid kinase turnover or where achieving high systemic exposure is challenging. The covalent adduct formation provides washout-resistant target engagement that persists after compound clearance, enabling durable pharmacodynamics in both in vitro and in vivo settings. The 5-(3-bromophenoxy) substitution pattern can be optimized to target specific kinases possessing a reactive cysteine in the ATP-binding pocket (e.g., MSK1, RSK, BTK, EGFR T790M).

Modular Synthesis of Diversified Kinase Inhibitor Libraries via Orthogonal Halogen Functionalization

The orthogonal reactivity of the 2-chloro (SNAr) and 3-bromo (cross-coupling) handles enables sequential, protecting-group-free diversification of the scaffold into structurally diverse compound libraries [1] [2]. First-stage SNAr displacement of the 2-chloro group with amines, alcohols, or thiols installs one diversity element; subsequent palladium-catalyzed coupling at the 3-bromo position (Suzuki, Buchwald-Hartwig, or Sonogashira) introduces a second diversity element [3]. This two-step parallel synthesis approach significantly accelerates SAR exploration compared to scaffolds requiring iterative protection/deprotection or de novo synthesis for each variation. The strategy is particularly well-suited for kinase-targeted library synthesis where both the hinge-binding motif (modulated via 2-position substitution) and solvent-exposed region (modulated via phenoxy ring substitution) require simultaneous optimization.

Investigation of Antimalarial Kinase Targets with Built-in Selectivity Controls

The weak activity against PfPK5 (IC₅₀ = 130,000 nM) combined with potent CDC7 inhibition (IC₅₀ = 3.70 nM) makes 5-(3-bromophenoxy)-2-chloropyrimidine a valuable tool compound for antimalarial drug discovery programs requiring selectivity controls [1]. In phenotypic screening cascades for novel antimalarials, compounds with this activity profile can serve as negative controls for PfPK5-mediated effects or as tools to validate target engagement assays. The large activity differential (>35,000-fold) provides a clear experimental window for distinguishing on-target from off-target effects in cellular models of Plasmodium infection, enabling more rigorous target validation studies.

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